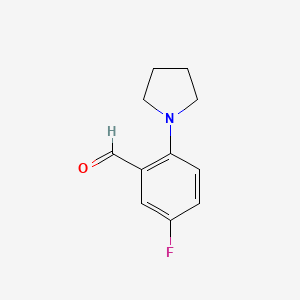![molecular formula C12H17N3O3 B1386300 Acide 2-[4-(2-hydroxyéthyl)-1-pipérazinyl]-isonicotinique CAS No. 1156112-29-6](/img/structure/B1386300.png)
Acide 2-[4-(2-hydroxyéthyl)-1-pipérazinyl]-isonicotinique
Vue d'ensemble
Description
“2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid” is a chemical compound with the molecular formula C12H17N3O3 . It is also known by other synonyms such as “2-[4-(2-HYDROXYETHYL)-1-PIPERAZINYL]-ISONICOTINIC ACID” and "2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-4-carboxylic acid" .
Molecular Structure Analysis
The molecular structure of this compound includes a piperazine ring substituted with a 2-hydroxyethyl group and an isonicotinic acid group . The InChI string representation of the molecule isInChI=1S/C12H17N3O3/c16-8-7-14-3-5-15(6-4-14)11-9-10(12(17)18)1-2-13-11/h1-2,9,16H,3-8H2,(H,17,18) . Physical And Chemical Properties Analysis
This compound has a molecular weight of 251.28 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . The topological polar surface area is 76.9 Ų . The compound is covalently bonded and has a complexity of 280 .Applications De Recherche Scientifique
Fabrication biopharmaceutique
Ce composé est utilisé dans le traitement en aval des produits biopharmaceutiques. Il sert de substance tampon connue sous le nom de HEPES, qui est cruciale pour maintenir les niveaux de pH pendant la purification des produits biologiques .
Culture cellulaire
Le HEPES est largement utilisé dans les applications de culture cellulaire. Il contribue à maintenir le pH physiologique, qui est essentiel à la croissance et à la survie des cellules in vitro. Cet agent tampon est particulièrement utile dans les environnements extérieurs à l'incubateur CO2 .
Synthèse des protéines
Dans le domaine de la biologie moléculaire, le HEPES est utilisé pour faciliter la synthèse des protéines. Il fournit un environnement de pH stable, ce qui est essentiel pour les processus précis de transcription et de traduction lors de l'assemblage des protéines .
Microscopie électronique
Le HEPES est utilisé comme fixateur en microscopie électronique en transmission. Il préserve les fines structures cellulaires et est souvent utilisé dans la préparation des échantillons pour l'imagerie haute résolution .
Réactions enzymatiques
Ce composé est impliqué dans des études de réactions enzymatiques, telles que la phosphorylation et la photophosphorylation. Il agit comme un agent non interférant, garantissant que les enzymes fonctionnent de manière optimale dans un environnement de pH contrôlé .
Formulations pharmaceutiques
Le HEPES est un composant de diverses formulations pharmaceutiques. Sa capacité tampon est mise à profit pour stabiliser le pH des médicaments topiques, oraux et intraveineux, ce qui améliore leur stabilité et leur efficacité .
Recherche biologique
Étant l'un des meilleurs tampons polyvalents, le HEPES est un incontournable des laboratoires de recherche biologique. Il est utilisé dans une vaste gamme de protocoles expérimentaux où la stabilité du pH est requise .
Ingénierie tissulaire
En ingénierie tissulaire, le HEPES est utilisé pour créer un environnement physiologique pour les constructions tissulaires. Il contribue à maintenir la matrice extracellulaire et les signaux cellulaires qui sont essentiels au développement des tissus .
Analyse Biochimique
Biochemical Properties
2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can vary, including binding to active sites or allosteric sites, thereby modulating enzyme activity. Additionally, 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid may interact with proteins involved in cell signaling pathways, affecting their function and downstream signaling events .
Cellular Effects
The effects of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Furthermore, 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid can impact cell signaling pathways, potentially affecting cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid can change over time. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions but may degrade over time, affecting its efficacy. Long-term effects on cellular function have also been observed, with potential impacts on cell viability and function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating cell signaling pathways. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues or organs. Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it may influence the activity of enzymes involved in the breakdown or synthesis of specific metabolites, thereby affecting metabolic flux and metabolite levels. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its activity and efficacy .
Subcellular Localization
The subcellular localization of 2-[4-(2-Hydroxyethyl)-1-piperazinyl]-isonicotinic acid is an important aspect of its function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s activity, as it may interact with specific biomolecules within these compartments, influencing cellular processes .
Propriétés
IUPAC Name |
2-[4-(2-hydroxyethyl)piperazin-1-yl]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-8-7-14-3-5-15(6-4-14)11-9-10(12(17)18)1-2-13-11/h1-2,9,16H,3-8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCJSXYBWQKETM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


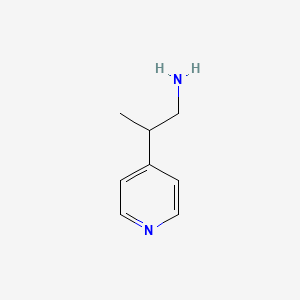
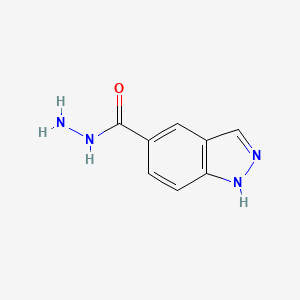

![[6-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine](/img/structure/B1386223.png)
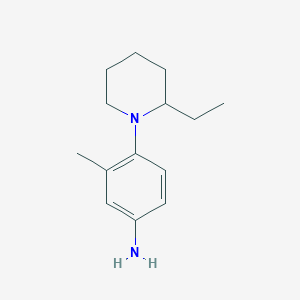

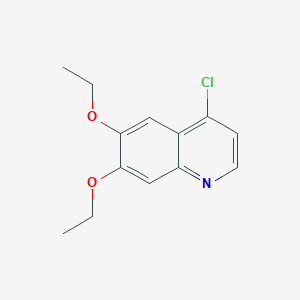
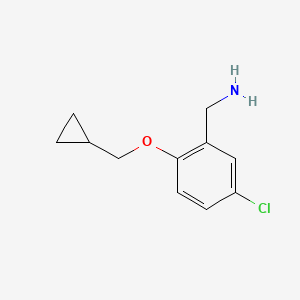
![2-[4-(Hydroxymethyl)piperidin-1-yl]ethanol](/img/structure/B1386233.png)

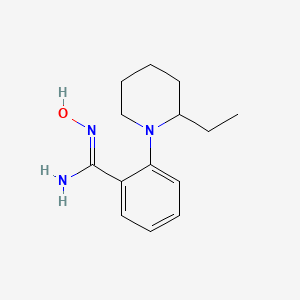
![4-[(2-Ethylpiperidin-1-yl)sulfonyl]benzenesulfonyl chloride](/img/structure/B1386238.png)
![[2-(Dimethylamino)benzyl]ethylamine dihydrochloride](/img/structure/B1386239.png)
